Lipophilicity Advantage Over 6-Methyl Analog
A comparison with its 6-methyl analog reveals a significant increase in lipophilicity for 2-Chloro-6-isopropylnicotinonitrile. The computed partition coefficient (XLogP3-AA) for the target compound is 2.7 [1], while the 6-methyl analog, 2-chloro-6-methylnicotinonitrile (CAS 28900-10-9), has a computed XLogP of 1.8 [2]. This quantitative difference in logP directly impacts solubility and membrane permeability profiles of final derivatives.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 2-Chloro-6-methylnicotinonitrile (CAS 28900-10-9); XLogP3 = 1.8 |
| Quantified Difference | ΔLogP = +0.9 |
| Conditions | Computed logP values (XLogP3-AA / XLogP3) under standard conditions. |
Why This Matters
This ~1 unit increase in LogP signifies a ~10-fold increase in octanol-water partition, guiding researchers towards this analog when designing derivatives with enhanced passive permeability or target engagement for more hydrophobic binding pockets.
- [1] PubChem. Computed Properties: XLogP3-AA for 2-Chloro-6-isopropylnicotinonitrile (CID 45588432). National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Computed Properties: XLogP3 for 2-Chloro-6-methylnicotinonitrile (CID 520400). National Center for Biotechnology Information (2026). View Source
